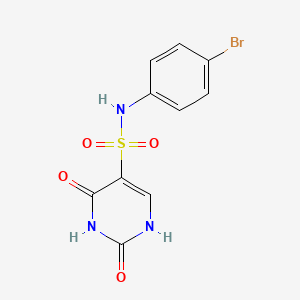

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

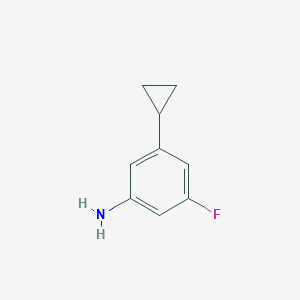

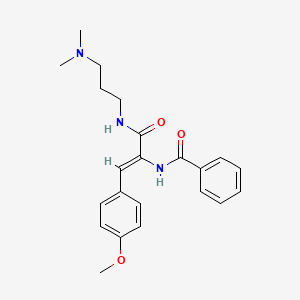

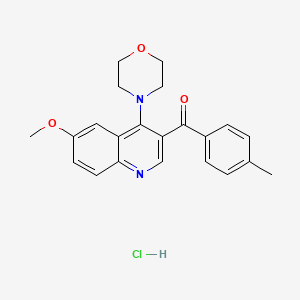

This compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “4-bromophenyl” part suggests a phenyl ring (a variant of benzene) with a bromine atom attached. The “2-hydroxy-6-oxo” indicates the presence of hydroxyl (OH) and carbonyl (C=O) functional groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . Another common method is cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is often used to create carbon-carbon bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, compounds with bromine atoms can undergo reactions where the bromine is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the types and locations of functional groups, the presence of any charged groups, and the overall shape and size of the molecule .Scientific Research Applications

Chemical Synthesis and Structural Analysis N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide and its derivatives are utilized in chemical synthesis, showcasing a wide range of functionalities. For instance, sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, where the bonding nature and structure of these compounds were deduced from various spectral and analytical data. The synthesis involved complex formation with metals like cobalt(II), copper(II), nickel(II), and zinc(II), and the structures were confirmed by X-ray diffraction, suggesting an octahedral geometry for the complexes (Chohan & Shad, 2011). Another study highlighted the use of a novel N-bromo sulfonamide reagent in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the versatility of sulfonamide derivatives in facilitating various chemical reactions (Khazaei et al., 2014).

Antibacterial and Antifungal Properties Sulfonamide derivatives exhibit significant biological activities, particularly in antibacterial and antifungal applications. The sulfonamide-derived compounds and their metal complexes have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against multiple fungal strains (Chohan & Shad, 2011). Other sulfonamide derivatives have demonstrated a high degree of antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus, comparable to standard drugs such as sulfamethoxazole and Norfloxacin, showing their potential as alternative antimicrobial agents (Gadad et al., 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGRHXCCOPCLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)

![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)

![3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2644738.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)

![3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2644743.png)